Cas no 2640898-22-0 (N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a specialized organic compound featuring a bithiophene backbone linked to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. This structure combines the electronic properties of conjugated thiophene units with the reactivity of a thiadiazole ring, making it a promising candidate for applications in organic electronics, such as conductive polymers or semiconductor materials. The compound’s design allows for tunable optoelectronic properties, while the carboxamide group enhances solubility and processability. Its well-defined molecular architecture facilitates precise modifications for tailored performance in advanced material research. Suitable for academic and industrial R&D, this compound offers a versatile platform for developing functional materials.
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide structure
2640898-22-0 structure
商品名:N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS番号:2640898-22-0
MF:C14H13N3OS3
メガワット:335.467518568039
CID:5341328
PubChem ID:155801023

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • AKOS040700528
    • N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
    • F6520-0036
    • 2640898-22-0
    • N-(2-[2,2′-Bithiophen]-5-ylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
    • インチ: 1S/C14H13N3OS3/c1-9-13(21-17-16-9)14(18)15-7-6-10-4-5-12(20-10)11-3-2-8-19-11/h2-5,8H,6-7H2,1H3,(H,15,18)
    • InChIKey: KEULVGXYUACCGV-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(NCCC2SC(C3SC=CC=3)=CC=2)=O)=C(C)N=N1

計算された属性

  • せいみつぶんしりょう: 335.02207557g/mol
  • どういたいしつりょう: 335.02207557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 140Ų

じっけんとくせい

  • 密度みつど: 1.378±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 12.93±0.46(Predicted)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6520-0036-3mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
2640898-22-0
3mg
$63.0 2023-09-08
Life Chemicals
F6520-0036-30mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
2640898-22-0
30mg
$119.0 2023-09-08
Life Chemicals
F6520-0036-2mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
2640898-22-0
2mg
$59.0 2023-09-08
Life Chemicals
F6520-0036-5mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
2640898-22-0
5mg
$69.0 2023-09-08
Life Chemicals
F6520-0036-4mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
2640898-22-0
4mg
$66.0 2023-09-08
Life Chemicals
F6520-0036-100mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
2640898-22-0
100mg
$248.0 2023-09-08
Life Chemicals
F6520-0036-2μmol
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
2640898-22-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6520-0036-15mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
2640898-22-0
15mg
$89.0 2023-09-08
Life Chemicals
F6520-0036-75mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
2640898-22-0
75mg
$208.0 2023-09-08
Life Chemicals
F6520-0036-20mg
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
2640898-22-0
20mg
$99.0 2023-09-08

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 関連文献

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideに関する追加情報

Research Briefing on N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS: 2640898-22-0)

In recent years, the compound N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS: 2640898-22-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique bithiophene and thiadiazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following briefing synthesizes the latest research findings on this compound, highlighting its synthesis, biological activity, and potential clinical applications.

The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, with particular emphasis on the coupling of the bithiophene and thiadiazole components. Advanced spectroscopic methods, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

From a pharmacological perspective, this compound has demonstrated notable activity in inhibiting specific enzymes involved in inflammatory pathways. In vitro studies have revealed its ability to selectively target cyclooxygenase-2 (COX-2), with minimal effects on COX-1, suggesting a favorable safety profile for potential anti-inflammatory applications. Additionally, preliminary data indicate that the compound may exhibit antitumor properties by interfering with key signaling pathways in cancer cells, although further mechanistic studies are required to elucidate its precise mode of action.

Recent in vivo studies have further validated the therapeutic potential of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Animal models of chronic inflammation and cancer have shown significant reductions in disease markers following treatment with this compound. Notably, its pharmacokinetic profile, including bioavailability and metabolic stability, appears promising, though optimization of dosing regimens is still underway to maximize efficacy and minimize potential side effects.

Looking ahead, the compound's unique chemical structure and biological activity position it as a promising candidate for drug development. Future research directions include exploring its potential in combination therapies, as well as investigating its applicability in other disease models, such as neurodegenerative disorders. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials, paving the way for novel therapeutic interventions.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量